2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-4-methyl-1H-benzimidazole
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Overview
Description
2-{[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]METHYL}-7-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole core, which is known for its diverse biological activities, and a phenoxy group that contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]METHYL}-7-METHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzodiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenoxy group: This step involves the reaction of the benzodiazole intermediate with 2-methoxy-4-(prop-2-en-1-yl)phenol under suitable conditions, such as the presence of a base like potassium carbonate and a solvent like dimethylformamide (DMF).
Final modifications: Additional steps may be required to introduce the methyl group at the 7-position and to ensure the correct substitution pattern on the phenoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]METHYL}-7-METHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could result in the formation of alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Exploring its use as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-{[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]METHYL}-7-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-4-(PROP-2-EN-1-YL)PHENOL: Shares the phenoxy group but lacks the benzodiazole core.
7-METHYL-1H-1,3-BENZODIAZOLE: Contains the benzodiazole core but lacks the phenoxy group.
Uniqueness
The uniqueness of 2-{[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]METHYL}-7-METHYL-1H-1,3-BENZODIAZOLE lies in its combined structural features, which may confer distinct chemical and biological properties not found in the individual components.
Properties
Molecular Formula |
C19H20N2O2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]-4-methyl-1H-benzimidazole |
InChI |
InChI=1S/C19H20N2O2/c1-4-6-14-9-10-16(17(11-14)22-3)23-12-18-20-15-8-5-7-13(2)19(15)21-18/h4-5,7-11H,1,6,12H2,2-3H3,(H,20,21) |
InChI Key |
SCQBHXIDQGGIEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)COC3=C(C=C(C=C3)CC=C)OC |
Origin of Product |
United States |
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